tert-butyl (3aR,6aS)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Description
tert-butyl (3aR,6aS)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate: is a complex organic compound that features a tetrazole ring and a hexahydropyrrolo[3,4-c]pyrrole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-5-6-21-13(16-17-18-21)19-7-11-9-20(10-12(11)8-19)14(22)23-15(2,3)4/h5,11-12H,1,6-10H2,2-4H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDARTNFSOHWEV-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=NN3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)C3=NN=NN3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrazole ring and the hexahydropyrrolo[3,4-c]pyrrole core. Typical synthetic routes might include:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition of azides with nitriles under acidic or basic conditions.
Construction of the Hexahydropyrrolo[3,4-c]pyrrole Core: This might involve cyclization reactions starting from appropriate precursors.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This often involves:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize solubility and reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-enyl group.
Reduction: Reduction reactions could target the tetrazole ring or other functional groups.
Substitution: Substitution reactions might occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.
Pathways Involved: Could influence metabolic pathways, signal transduction, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3aR,6aS)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate: can be compared with other tetrazole-containing compounds or hexahydropyrrolo[3,4-c]pyrrole derivatives.
Uniqueness
Structural Features: The combination of the tetrazole ring and the hexahydropyrrolo[3,4-c]pyrrole core is unique and may confer specific properties.
Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
